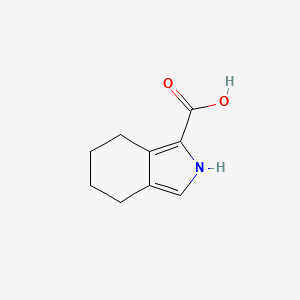

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- Molecular ion : $$ m/z = 165.19 \, [M]^+ $$.

- Fragmentation : Loss of CO$$_2$$ ($$ m/z = 121 $$) and subsequent ring opening.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h5,10H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAUSPDJGYRFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(NC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438137 | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204068-75-7 | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methodology

The synthesis of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. The most common method includes the following steps:

-

- React isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol.

- This reaction yields cyclic β-keto esters as intermediates.

-

- Treat the β-keto esters with hydrazine hydrate under reflux conditions.

- This step results in the formation of the desired compound through cyclization.

Reaction Conditions

- Solvent : Ethanol is commonly used due to its effectiveness in promoting condensation and cyclization.

- Temperature : Reflux conditions are employed to ensure complete reaction.

- Catalyst : Methylamine acts as a base to facilitate the condensation reaction.

Industrial Production Methods

While laboratory-scale methods are well-documented, industrial production involves scaling up these procedures with optimized parameters for higher yields and purity. Key considerations include:

Optimization of Reaction Conditions :

- Temperature control and solvent selection are critical for minimizing side reactions.

- Catalysts may be modified or replaced to improve efficiency.

-

- Post-reaction purification steps such as recrystallization or chromatography are employed to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical transformations during synthesis:

- Oxidation : Converts intermediates into ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can refine intermediates.

- Substitution : Functional groups can be replaced using nucleophiles under basic or acidic conditions.

Common Reagents

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | KMnO4, CrO3 |

| Reduction | LiAlH4, NaBH4 |

| Substitution | Amines, alcohols, thiols |

Comparative Analysis of Methods

| Preparation Method | Advantages | Disadvantages |

|---|---|---|

| Condensation + Cyclization | High yield; straightforward process | Requires precise temperature control |

| Industrial Optimization | Scalable; high purity | Cost-intensive setup |

Notes on Research Findings

- The condensation method is widely favored for its simplicity and efficiency in forming β-keto esters as key intermediates.

- Cyclization using hydrazine hydrate under reflux conditions ensures the formation of the fused ring system characteristic of this compound.

- Industrial methods focus on scalability and purity optimization but require significant investment in equipment and process refinement.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored as potential inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival .

2. RBP4 Antagonists

Recent studies have highlighted the compound's potential as a novel antagonist for retinol-binding protein 4 (RBP4). This protein is implicated in metabolic disorders such as obesity and diabetes. Research demonstrated that certain derivatives of this compound effectively reduced serum RBP4 levels in animal models, suggesting therapeutic utility for conditions like non-alcoholic fatty liver disease (NAFLD) .

Case Studies

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. These modifications can lead to derivatives with enhanced pharmacological properties. For example:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Insights :

- The tetrahydroisoindole core reduces aromaticity compared to indole derivatives, impacting electronic properties and reactivity.

- Esterification (e.g., butyl ester) enhances lipophilicity, improving solubility in organic solvents .

Physicochemical Properties

Key Insights :

- Indole carboxylic acids exhibit higher melting points (208–259°C) due to strong intermolecular hydrogen bonding and crystallinity .

- The methanoindole analog’s bridged structure may reduce solubility compared to linear tetrahydroisoindoles .

- Ester derivatives prioritize lipophilicity over polarity, making them preferable for synthetic modifications .

Key Insights :

Key Insights :

- The target compound and its methanoindole analog share toxicity risks (e.g., harmful if swallowed), necessitating strict handling protocols .

Biological Activity

4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid (THICA) is a heterocyclic organic compound with the molecular formula C9H11NO2. It features a fused ring system that includes a tetrahydroisoindole core and a carboxylic acid functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and enzyme inhibitor.

THICA primarily exerts its biological effects through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 plays a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX-2, THICA reduces the production of pro-inflammatory mediators, thereby modulating inflammation and pain pathways in the body.

Key Mechanisms:

- Inhibition of COX-2 : Reduces prostaglandin synthesis.

- Interaction with Enzymes : Binds to active sites of certain enzymes, blocking substrate access and inhibiting enzymatic activity.

- Modulation of Cellular Receptors : Affects signal transduction pathways influencing various cellular functions .

Biological Activity Overview

Research has demonstrated that THICA exhibits various biological activities, including:

- Anti-inflammatory Properties : Studies indicate that THICA significantly inhibits the recruitment of neutrophils and reduces levels of tumor necrosis factor-alpha (TNF-α), correlating with its anti-inflammatory effects .

- Cytotoxicity : Certain derivatives of THICA have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Study 1: Inhibition of COX-2

A study evaluated the anti-inflammatory properties of THICA derivatives and found that they exhibited potent inhibition of COX-2 in vitro. The results indicated that compounds with specific substitutions on the isoindole structure enhanced COX-2 inhibition compared to standard anti-inflammatory drugs like ibuprofen .

Study 2: Cytotoxicity Assay

In another investigation, THICA was tested for cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The results demonstrated that THICA derivatives displayed significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting their potential as anticancer agents .

Study 3: Anti-fibrotic Activity

Recent research highlighted the antifibrotic potential of THICA derivatives in liver fibrosis models. Compounds derived from THICA showed inhibitory activity against human hepatic stellate cells (LX2) activation, suggesting a role in liver protection and fibrosis prevention .

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Cyclization or catalytic hydrogenation of pre-functionalized isoindole precursors is a common approach. For example, analogous indole derivatives (e.g., indole-2-carboxylic acid) are synthesized via condensation reactions using acetic acid reflux with sodium acetate as a catalyst . Optimize reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants) to maximize yield. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating high-purity products .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., -20°C to 40°C), humidity (40–80% RH), and light exposure. Monitor degradation via HPLC or NMR spectroscopy. For related compounds like indolecarboxylic acids, stability in acidic/basic conditions should also be tested due to potential lactamization or decarboxylation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters) and full-body PPE to mitigate inhalation or dermal exposure risks. Avoid drainage contamination and ensure fume hood usage during synthesis. Toxicity data for analogous compounds (e.g., indole derivatives) suggest minimal acute carcinogenicity but require rigorous hazard controls .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : Employ density functional theory (DFT) to map electron density profiles and identify reactive sites (e.g., carboxylate group or tetrahydroisoindole ring). Compare with experimental data from analogous compounds (e.g., indole-3-carboxaldehyde) to validate predictions . Solvent effects (e.g., acetonitrile vs. ethanol) should be modeled to optimize reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.